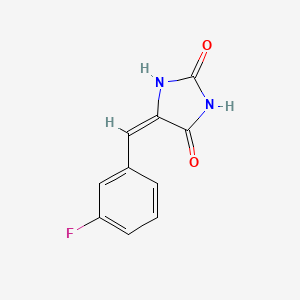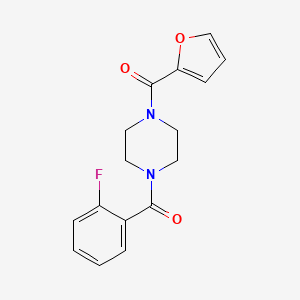![molecular formula C18H24N4O4 B5507617 1,3-dimethyl-5-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5507617.png)
1,3-dimethyl-5-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1,3-dimethyl-5-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-2,4-imidazolidinedione involves complex organic reactions, including Cu-catalyzed reactions and multi-component cyclocondensations. These methods highlight the compound's intricate synthesis process, which often requires specific catalysts and conditions to achieve the desired molecular architecture (Rao, Mai, & Song, 2017).
Molecular Structure Analysis
The molecular structure of imidazolidinedione derivatives is characterized by their unique arrangement of nitrogen, oxygen, and carbon atoms, forming a heterocyclic core. This structure is crucial for the compound's interaction with biological targets and its chemical reactivity. Detailed structural analysis often involves X-ray crystallography and spectroscopy to elucidate the precise configuration and conformation of these molecules (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Imidazolidinedione derivatives undergo various chemical reactions, including cyclocondensation and reactions with amines and hydrazine hydrate, leading to a plethora of structurally diverse compounds. These reactions are essential for modifying the compound's structure to enhance its biological activity or to understand its chemical behavior under different conditions (Mahmoud, Madkour, El‐Bordany, & Soliman, 2011).
Applications De Recherche Scientifique
Design and Synthesis for Antimycobacterial Activity
The design and synthesis of novel compounds based on imidazolidinedione structures have shown significant antimycobacterial activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains. Compounds with specific substitutions, such as 2,6-dimethyl-N-[2-(phenylamino)ethyl] imidazo[1,2-a]pyridine-3-carboxamides with an electron-donating group, demonstrated potent scaffolds with considerable activity and safety indices, suggesting their potential in developing new antimycobacterial agents (Lv et al., 2017).
Applications in Lithium–Oxygen Battery Electrolytes
Research into room temperature ionic liquids (RTILs), including imidazolium, pyrrolidinium, and piperidinium-based RTILs, has highlighted their suitability as lithium–oxygen (Li–O2) battery electrolytes. These RTILs exhibit favorable thermal stability, ionic conductivity, viscosity, and lithium solvation properties. Electrochemical tests have shown promising specific capacities, indicating the potential of these RTILs in enhancing the electrolyte properties of Li–O2 batteries and contributing to the development of more efficient energy storage systems (Knipping et al., 2018).
Synthesis of Novel Derivatives
The synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions involving specific imidazolidinedione intermediates has been achieved. These derivatives were synthesized efficiently, showcasing the versatility of imidazolidinedione-based compounds in organic synthesis and their potential in creating diverse chemical entities for various applications (Goli-Garmroodi et al., 2015).
Propriétés
IUPAC Name |
1,3-dimethyl-5-[2-oxo-2-[4-(pyridin-3-ylmethoxy)piperidin-1-yl]ethyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-20-15(17(24)21(2)18(20)25)10-16(23)22-8-5-14(6-9-22)26-12-13-4-3-7-19-11-13/h3-4,7,11,14-15H,5-6,8-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJMYDGKVJNHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C1=O)C)CC(=O)N2CCC(CC2)OCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-morpholin-4-ylpropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5507537.png)

![2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5507560.png)
![(4aS*,8aS*)-2-[3-(3-hydroxy-3-methylbutyl)benzoyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5507568.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B5507578.png)
![2,2'-{[(4-fluorophenyl)sulfonyl]imino}diacetic acid](/img/structure/B5507579.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B5507587.png)
![2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5507594.png)



![1-acetyl-3-(4-nitrophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5507610.png)
![2-cyclopropyl-8-[(5-fluoro-2-methylphenyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5507620.png)
![3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5507632.png)